N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide
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Description
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16F3N3OS and its molecular weight is 343.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Lotilaner , is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms .
Mode of Action
Lotilaner acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is different from the active site, changing the receptor’s conformation and preventing the normal operation of the channel . This inhibition disrupts the normal functioning of the mite’s nervous system, leading to paralysis and eventually death .
Biochemical Pathways
It is known that the compound interferes with the normal operation of the gabacl, disrupting the transmission of nerve impulses in mites . This disruption affects various physiological processes in the mites, leading to their paralysis and death .
Pharmacokinetics
It is known that the compound consists of two enantiomers: the s-enantiomer is active in vivo, while the r-enantiomer exhibits low biological activity . The active ingredient found in drug products of Lotilaner is the S-enantiomer .
Result of Action
The primary result of Lotilaner’s action is the death of mites, making it an effective antiparasitic agent . It has been approved by the FDA for the treatment of Demodex blepharitis, a condition caused by an infestation of Demodex mites .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecule it interacts with.
Cellular Effects
Thiophene derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)13-10-4-1-2-5-11(10)21(20-13)8-7-19-14(22)12-6-3-9-23-12/h3,6,9H,1-2,4-5,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGXDGDJBAYOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.